molecular formula C11H19NO3 B2365049 Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 2490344-59-5

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2365049
CAS No.: 2490344-59-5
M. Wt: 213.277
InChI Key: LELKMLJYLBNFCV-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its core structure, the 8-oxa-2-azabicyclo[3.2.1]octane skeleton, is a key motif in natural products like atkamine and synthetic pharmaceuticals . The compound is characterized by:

  • Stereochemistry: The (1R,5S) configuration ensures precise spatial arrangement, critical for biological interactions.
  • Functional Groups: A tert-butyl carbamate group at position 2 and an oxygen atom at position 6.
  • Synthesis: Prepared via rhodium-catalyzed 1,3-dipolar cycloaddition of α-diazocarbonyl compounds with vinyl ethers, utilizing La(OTf)₃ as a Lewis acid . This method achieves high stereoselectivity and yield (~75–85%) .

The compound (CAS: 175671-45-1) is commercially available (e.g., Enamine Ltd.) for use in drug discovery and organic synthesis .

Properties

IUPAC Name

tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-8-4-5-9(12)14-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELKMLJYLBNFCV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Lactonization of Epoxide Precursors

The most widely reported route involves intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt (Figure 1). Under basic conditions (e.g., potassium carbonate in dichloromethane), the epoxide ring undergoes nucleophilic attack by the amine group, forming the bicyclic lactone. Subsequent Boc protection with di-tert-butyl dicarbonate yields the target compound.

Key Reaction Parameters :

  • Solvent : Dichloromethane or ethyl acetate.
  • Temperature : 0–25°C to minimize side reactions.
  • Yield : 65–78% after recrystallization.

Crystallographic analysis (X-ray diffraction) confirms the bicyclo[3.2.1]octane framework with a monoclinic space group $$ P2_1/c $$ ($$ a = 10.217 \, \text{Å}, b = 11.676 \, \text{Å}, c = 10.273 \, \text{Å}, \beta = 114.19^\circ $$). The lactone and piperidine rings adopt a chair conformation, with diastereomers present in a 1:1 ratio in the crystal lattice.

1,3-Dipolar Cycloaddition for Bicyclic Core Assembly

An alternative strategy employs rhodium-catalyzed 1,3-dipolar cycloaddition between vinyl ethers and carbonyl ylides generated from diazo compounds (Figure 2). For example, diazoacetate derivatives react with rhodium(II) acetate to form ylides, which undergo stereoselective cycloaddition with vinyl ethers in the presence of magnesium perchlorate.

Optimized Conditions :

  • Catalyst : Rh$$2$$(OAc)$$4$$ (2–5 mol%).
  • Lewis Acid : Mg(ClO$$4$$)$$2$$ enhances regioselectivity.
  • Yield : 55–70% with >90% enantiomeric excess (ee) when chiral ligands are used.

This method enables access to both enantiomers by varying the catalyst’s chiral environment, as demonstrated in the synthesis of atkamine analogs.

Asymmetric Iodocyclization for Stereochemical Control

Copper-catalyzed asymmetric iodocyclization offers a route to enantiopure intermediates (Figure 3). N-Tosyl alkenamides undergo iodocyclization using a chiral copper complex (e.g., L7-Cu-OAc), yielding oxazolidinone intermediates. Subsequent deprotection and oxidation furnish the bicyclic core.

Critical Factors :

  • Catalyst : Aminoiminophenoxy copper carboxylates (ee >95%).
  • Solvent : Tetrahydrofuran at −20°C.
  • Post-modification : Hydrogenolysis (H$$_2$$, Pd/C) removes tosyl groups, achieving 80–85% overall yield.

Density functional theory (DFT) calculations reveal that the acetoxy anion in the catalyst facilitates deprotonation, while hydrogen bonding directs stereochemistry.

Nucleophilic Lactone Ring-Opening and Reclosure

A convergent approach involves lactone ring-opening with tert-butyl amines , followed by acid-catalyzed reclosure (Figure 4). For instance, γ-butyrolactone derivatives react with tert-butylamine under microwave irradiation (100°C, 1 h), yielding amino esters that cyclize in trifluoroacetic acid.

Advantages :

  • Scalability : Suitable for gram-scale synthesis.
  • Flexibility : Permits introduction of diverse substituents at the amine position.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Complexity Reference
Intramolecular lactonization 65–78% Moderate (racemic) Low
1,3-Dipolar cycloaddition 55–70% High (ee >90%) Moderate
Asymmetric iodocyclization 80–85% Very high (ee >95%) High
Lactone ring-opening 70–75% Low Moderate

Structural Validation and Applications

Single-crystal X-ray diffraction remains the gold standard for confirming the bicyclo[3.2.1]octane framework. Nuclear magnetic resonance (NMR) data, particularly $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$, corroborate the lactone and tert-butyl carbamate functionalities.

Applications :

  • Drug discovery : Serves as a precursor to β-lactamase inhibitors.
  • Chiral auxiliaries : Facilitates asymmetric synthesis of alkaloids.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product is usually an ester or ether, depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features an 8-oxabicyclo[3.2.1]octane framework, which is essential for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Synthesis of Bioactive Molecules

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate serves as a versatile building block in organic synthesis. Its derivatives have been explored for their potential as enzyme inhibitors and pharmacological agents.

Case Study: Arginase Inhibitors

Recent studies have highlighted the synthesis of arginase inhibitors utilizing this compound as a precursor. For instance, modifications to the bicyclic structure have led to compounds with enhanced inhibitory activity against human arginases (hARG-1 and hARG-2), which are implicated in cancer metabolism .

Pharmacological Applications

The compound has shown promise in various pharmacological contexts, particularly in neuropharmacology and oncology.

Neuropharmacology

Research indicates that derivatives of this compound exhibit activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Oncology

The compound's ability to inhibit arginase enzymes has been linked to its role in modulating immune responses in tumors, making it a candidate for cancer therapies aimed at enhancing anti-tumor immunity .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how modifications to the structure affect biological activity. Research has demonstrated that variations in the substituents on the bicyclic core can lead to significant changes in potency and selectivity against target enzymes .

Table 1: Summary of Biological Activities

Compound DerivativeTarget EnzymeIC₅₀ (nM)Reference
Tert-butyl (1R,5S)-8-oxa derivativehARG-1223
Tert-butyl (1R,5S)-8-aza derivativehARG-2509
Modified Bicyclic CompoundNMDA Receptor150

Table 2: Synthetic Pathways

StepReaction TypeConditions
1AlkylationNaHMDS, THF, -78°C
2Ugi ReactionNH₄OAc, tert-butyl-isocyanide
3HydroborationPinacolborane, Ir catalyst

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations:

Heteroatom Positioning: The target compound’s 8-oxa group distinguishes it from purely nitrogenous analogs like cocaine and WIN35422.

Stereochemical Complexity : Cocaine and WIN35428 exhibit (1R,2R,3S,5S) and (1R,2S,3S,5S) configurations, respectively, which are crucial for binding to neurological targets . The target’s (1R,5S) configuration may influence its reactivity in synthetic pathways .

Functional Group Diversity: N-Boc-nortropinone (ketone at position 3) and the target compound (carbamate at position 2) highlight how substituent choice directs application—N-Boc-nortropinone is a precursor for tropane alkaloids, while the target is a building block for oxabicyclic systems .

Key Observations:

  • The target’s synthesis leverages transition-metal catalysis for stereocontrol, contrasting with cocaine’s acid-catalyzed esterification .
  • WIN35428’s use of LDA (lithium diisopropylamide) underscores the need for strong bases in modifying tropane scaffolds .

Key Observations:

  • The target compound’s lower molecular weight (213.28 g/mol) compared to cocaine derivatives may enhance pharmacokinetic properties .
  • WIN35428’s high melting point (190–191°C) correlates with its crystalline stability, advantageous for formulation .

Biological Activity

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H17NO4C_{11}H_{17}NO_4 with a molecular weight of 227.26 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The unique structural characteristics allow it to bind selectively to molecular targets, influencing their functions through inhibition or activation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases where these enzymes are dysregulated.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some investigations hint at neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Case Study 1: Enzyme Interaction

A study examined the interaction of this compound with a specific enzyme linked to metabolic disorders. The results indicated a significant decrease in enzyme activity at concentrations above 50 µM, suggesting potential for therapeutic use in metabolic regulation .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 25 µg/mL, indicating moderate antibacterial activity .

Case Study 3: Neuroprotection

Research involving neuronal cell lines showed that this compound could reduce oxidative stress markers by approximately 30%, suggesting its potential role in protecting neurons from damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
(1R,5R)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octaneStructureModerate enzyme inhibition
(1S,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octaneStructureAntimicrobial effects

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions under controlled conditions using suitable precursors such as amines and epoxides . This method allows for high yields and purity necessary for biological testing.

Q & A

Q. What are the key steps in synthesizing Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate, and how can yield optimization be achieved?

The compound is synthesized via nucleophilic substitution or coupling reactions, often starting from tert-butyl-protected bicyclic precursors. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can be reacted with electrophiles under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Yield optimization (e.g., 50% in one protocol ) requires parameter tuning: temperature control (0–25°C), stoichiometric ratios (1:1.2 reagent:substrate), and catalyst screening (e.g., Pd for cross-couplings). Post-reaction purification via column chromatography or recrystallization is critical.

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, carbonyl at ~170 ppm) and stereochemistry via coupling constants .
  • X-ray crystallography : SHELX software refines crystal structures by analyzing diffraction data (e.g., space group, unit cell parameters) . For related bicyclic compounds, monoclinic systems (e.g., P21_1) with 2 symmetry-equivalent molecules per unit cell are common .

Q. What common chemical transformations does this compound undergo?

  • Substitution : The carboxylate group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions (K2_2CO3_3, DMF) to form amides or esters .
  • Oxidation/Reduction : The oxa-azabicyclo scaffold’s ether or amine groups can be oxidized (KMnO4_4) to ketones or reduced (LiAlH4_4) to alcohols .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane scaffold be achieved?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) enforce stereocontrol. For example, Evans’ oxazaborolidine catalysts enable enantiomeric excess >90% in ketone reductions. Recent protocols use enantiopure starting materials (e.g., (1R,5S)-configured amines) to retain stereochemical fidelity during ring closure .

Q. What strategies resolve contradictions in synthetic yield or spectroscopic data?

  • Control experiments : Replicate reactions under varying conditions (solvent, catalyst loading) to isolate variables affecting yield .
  • Advanced NMR : 2D techniques (COSY, NOESY) clarify ambiguous stereochemical assignments. For example, NOE correlations distinguish axial vs. equatorial substituents .
  • Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts or reaction pathways to cross-validate experimental data .

Q. How do computational models predict the compound’s pharmacokinetic or reactivity profiles?

  • ADME prediction : Software like SwissADME estimates bioavailability (e.g., 75% for analogs ) using logP, topological polar surface area, and hydrogen-bonding descriptors.
  • Reactivity studies : Molecular docking (AutoDock) identifies binding affinities to biological targets (e.g., CNS receptors), while DFT (B3LYP/6-31G*) models transition states for reactions like nucleophilic substitutions .

Q. What in vitro or in vivo models assess the compound’s biological activity and stability?

  • Metabolic stability : Liver microsomes (human/rat) quantify half-life (e.g., 4 hours for analogs ) via LC-MS/MS. CYP450 inhibition assays (fluorogenic substrates) identify metabolic liabilities.
  • Receptor binding : Radioligand displacement assays (e.g., σ1 receptor binding using [3^3H]-(+)-pentazocine) measure IC50_{50} values .

Q. How is stereochemical purity validated in derivatives of this compound?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) separate enantiomers using hexane:IPA mobile phases.
  • X-ray crystallography : Absolute configuration is confirmed via Flack parameter refinement in SHELXL .
  • Vibrational CD : Detects Cotton effects in carbonyl or amine groups to confirm enantiomeric excess .

Notes

  • Avoid commercial sources (e.g., BLD Pharm , Synthonix ); focus on peer-reviewed methodologies.
  • Structural analogs (e.g., cocaine derivatives ) provide methodological parallels but require validation for target compound specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.